

Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzonitrile

Cat. No.: B165117

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methoxybenzonitrile**, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-Fluoro-5-methoxybenzonitrile**. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	dd	$\text{JHF} \approx 8.5, \text{JHH} \approx 3.0$	H-6
~7.15	dd	$\text{JHH} \approx 8.5, \text{JHH} \approx 4.5$	H-3
~6.95	ddd	$\text{JHH} \approx 8.5, \text{JHH} \approx 3.0,$ $\text{JHF} \approx 2.0$	H-4
~3.85	s	-	$-\text{OCH}_3$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~160 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)	C-2
~156	C-5
~125	C-6
~118 (d, $^2\text{J}_{\text{CF}} \approx 20$ Hz)	C-4
~116 (d, $^2\text{J}_{\text{CF}} \approx 25$ Hz)	C-3
~115	C-1
~105 (d, $^4\text{J}_{\text{CF}} \approx 5$ Hz)	CN
~56	-OCH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm^{-1})	Functional Group
~3050-3100	Aromatic C-H stretch
~2950-3000	Aliphatic C-H stretch (-OCH ₃)
~2230	C≡N stretch
~1600, ~1500	Aromatic C=C stretch
~1250	Aryl-O stretch
~1030	C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
151	[M] ⁺ (Molecular Ion)
136	[M - CH ₃] ⁺
122	[M - HCN] ⁺
108	[M - CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **2-Fluoro-5-methoxybenzonitrile** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).^[1] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

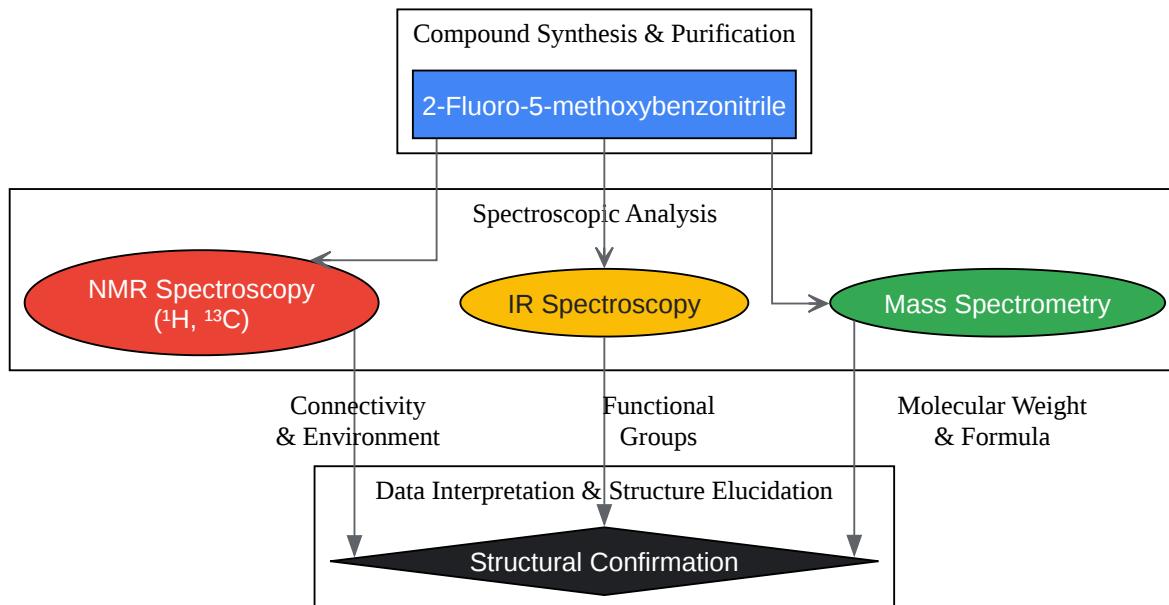
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: As **2-Fluoro-5-methoxybenzonitrile** is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Fluoro-5-methoxybenzonitrile** in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for small, relatively volatile molecules and will likely produce a clear fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent molecular ion peak.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Fluoro-5-methoxybenzonitrile**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165117#spectroscopic-data-of-2-fluoro-5-methoxybenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com